2-Benzyloxybenzyl Acetate
Overview
Description
2-Benzyloxybenzyl Acetate is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.30 g/mol . It is a colorless to light yellow liquid that is primarily used in research settings. This compound is known for its applications in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxybenzyl Acetate typically involves the esterification of 2-benzyloxybenzyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2-Benzyloxybenzyl Alcohol+Acetic Acid→2-Benzyloxybenzyl Acetate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain a high conversion rate and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products:
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 2-benzyloxybenzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-Benzyloxybenzyl Acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyloxybenzyl Acetate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in enzymatic studies, it may act as a substrate or inhibitor, affecting the activity of enzymes. The pathways involved often include ester hydrolysis and subsequent interactions with cellular components .
Comparison with Similar Compounds
2-Benzyloxybenzyl Alcohol: Similar structure but with a hydroxyl group instead of an acetate group.
2-Benzyloxybenzoic Acid: Contains a carboxylic acid group instead of an acetate group.
2-Benzyloxybenzaldehyde: Contains an aldehyde group instead of an acetate group.
Uniqueness: 2-Benzyloxybenzyl Acetate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it particularly useful in esterification reactions and as a precursor in the synthesis of more complex molecules .
Properties
IUPAC Name |
(2-phenylmethoxyphenyl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-13(17)18-12-15-9-5-6-10-16(15)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQBBYFCUOIBIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659772 | |
Record name | [2-(Benzyloxy)phenyl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073234-31-7 | |
Record name | [2-(Benzyloxy)phenyl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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